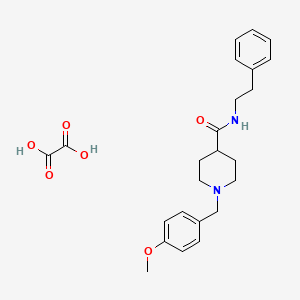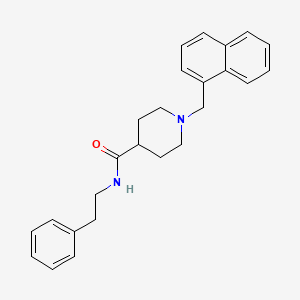
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 is a potent analgesic, which means that it has the ability to relieve pain. It has also been found to have sedative and euphoric effects, which has led to its abuse in recent years.
Mécanisme D'action
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating the analgesic effects of opioids. It also acts on the kappa-opioid receptors, which are responsible for mediating the sedative and euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has been found to have similar biochemical and physiological effects to other opioids, including morphine. It has been found to increase the release of dopamine in the brain, which is responsible for the euphoric effects of the drug. It has also been found to decrease the release of norepinephrine and serotonin, which are responsible for the sedative effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent analgesic, which makes it useful for studying the mechanisms of pain relief. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations for use in lab experiments. It has a high potential for abuse, which may make it difficult to control in a lab setting. It also has a narrow therapeutic index, which means that the difference between a therapeutic dose and a lethal dose is small.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of research is to study the long-term effects of this compound use, including its potential for addiction and withdrawal. Another area of research is to study the effects of this compound on different populations, such as children and the elderly. Additionally, research could be conducted to develop new opioids that have similar analgesic effects but with a lower potential for abuse and addiction.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic, with a potency similar to that of morphine. It has also been found to have sedative and euphoric effects, which has led to its abuse in recent years.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-9-8-20(22(16-21)28-2)17-25-14-11-19(12-15-25)23(26)24-13-10-18-6-4-3-5-7-18/h3-9,16,19H,10-15,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDDDTYFBOIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)












